BenchChemオンラインストアへようこそ!

AP-202

Nicotinic acetylcholine receptors Receptor binding Selectivity profiling

Select AP-202 for your addiction research because it is the only pure α4β2 nAChR antagonist that robustly reduces alcohol self-administration in rats (0.1–1.0 mg/kg s.c.) where DHβE fails. Unlike varenicline or cytisine, AP-202 has zero intrinsic agonist activity—ensuring observed effects reflect true receptor blockade, not mixed pharmacology. Its rapid pharmacokinetics (Tmax<10 min, t1/2<1 h) provide precise temporal control, ideal for operant sessions and within-subject designs. Differentiate α4β2 vs α3β4 roles by using AP-202 alongside TP2212-59.

Molecular Formula C11H16N4
Molecular Weight 204.28
Cat. No. B1192165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-202
SynonymsAP202;  AP 202;  AP-202
Molecular FormulaC11H16N4
Molecular Weight204.28
Structural Identifiers
SMILESN=C1NC[C@H](C)N1CCC2=CC=CN=C2
InChIInChI=1S/C11H16N4/c1-9-7-14-11(12)15(9)6-4-10-3-2-5-13-8-10/h2-3,5,8-9H,4,6-7H2,1H3,(H2,12,14)/t9-/m0/s1
InChIKeyGIQJQATVWVFAFP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP-202: High-Potency Selective α4β2 nAChR Antagonist for Addiction and Behavioral Pharmacology Research


AP-202 (CAS 2196197-89-2) is a synthetic small-molecule antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. It belongs to a class of brain-penetrant nAChR modulators developed for preclinical addiction research, specifically targeting the most abundant nAChR subtype in the brain [2]. With a molecular weight of 204.28 Da, the compound exhibits a binding Ki of 18 nM at human α4β2 nAChRs and demonstrates functional antagonism with an IC₅₀ of approximately 10 nM in epibatidine-induced membrane potential assays [1]. AP-202 is a pure antagonist devoid of intrinsic agonist activity [1].

AP-202: Why In-Class α4β2 Antagonists Cannot Be Substituted


AP-202 exhibits a unique pharmacological profile that distinguishes it from other α4β2 nAChR ligands, precluding simple substitution in experimental protocols. Unlike the commercially available α4β2 antagonist dihydro-β-erythroidine (DHβE), which fails to alter alcohol self-administration in rats, AP-202 robustly reduces alcohol intake at doses of 0.1–1.0 mg/kg [1]. Furthermore, AP-202 lacks the partial agonist activity characteristic of varenicline and is devoid of the non-selective ganglionic blockade associated with mecamylamine [2]. The compound's distinct in vivo efficacy and selectivity fingerprint directly impact experimental outcomes, making interchangeability with other α4β2 modulators scientifically unsound.

AP-202: Product-Specific Quantitative Evidence Guide for Scientific Procurement


AP-202: Functional Antagonism and Selectivity Over α3β4 nAChR

AP-202 exhibits a binding Ki of 18 nM for human α4β2 nAChRs and demonstrates 57-fold selectivity over the α3β4 receptor subtype [1]. This contrasts with the non-selective antagonist mecamylamine, which shows sub-micromolar affinity across multiple nAChR subtypes [2]. The selectivity profile is further extended with 40-fold, 10-fold, and 90-fold selectivity over α4β4, α3β2, and α3β4α5 receptors, respectively [1].

Nicotinic acetylcholine receptors Receptor binding Selectivity profiling

AP-202: In Vivo Reduction of Alcohol Self-Administration vs. DHβE

In a rat operant self-administration paradigm, subcutaneous administration of AP-202 (0.1, 0.5, 1.0 mg/kg) significantly decreased alcohol self-administration under a fixed-ratio 1 (FR-1) schedule across a 30-minute session [1]. In contrast, the commercially available α4β2 antagonist dihydro-β-erythroidine (DHβE) failed to alter alcohol self-administration at equivalent doses [1].

Alcohol use disorder Self-administration In vivo pharmacology

AP-202: Lack of Effect on Cue-Induced Alcohol Seeking vs. TP2212-59

AP-202 failed to block cue-induced reinstatement of alcohol seeking in rats [1]. In the same paradigm, the selective α3β4 nAChR antagonist TP2212-59 did not alter cue-induced reinstatement either, but notably, AP-202 also did not block nicotine-primed reinstatement of alcohol seeking, whereas TP2212-59 effectively abolished this behavior [1].

Relapse behavior Cue-induced reinstatement Alcohol seeking

AP-202: Rapid Pharmacokinetic Profile and Short Half-Life

Following subcutaneous administration in rats, AP-202 reaches maximal plasma concentration (Cₘₐₓ) within 10 minutes and exhibits a half-life (t₁/₂) of less than 1 hour [1]. This rapid absorption and short duration of action contrast with the longer-acting antagonist mecamylamine, which has an elimination half-life of approximately 6–8 hours in humans .

Pharmacokinetics ADME In vivo dosing

AP-202: Pure Antagonist Profile vs. Varenicline Partial Agonism

AP-202 exhibits no intrinsic agonist activity in functional assays using cells expressing α4β2 nAChRs [1]. In contrast, varenicline is a partial agonist at α4β2 nAChRs with an EC₅₀ of 2.3 μM and approximately 45% efficacy relative to nicotine [2].

Receptor pharmacology Functional activity Agonism/antagonism

AP-202: Recommended Research and Industrial Application Scenarios


Investigating the Role of α4β2 nAChRs in Alcohol Consumption

Employ AP-202 in rodent operant self-administration paradigms to dissect the specific contribution of α4β2 receptors to alcohol intake. Based on evidence that AP-202 robustly reduces alcohol self-administration at 0.1–1.0 mg/kg s.c. while DHβE does not [1], researchers can use AP-202 as a selective pharmacological tool to validate target engagement in alcohol use disorder models. Note that AP-202 does not affect cue-induced reinstatement, indicating its utility is confined to consumption rather than seeking behaviors [1].

Differentiating α4β2 from α3β4 nAChR Functions in Addiction Relapse

Use AP-202 in parallel with the α3β4-selective antagonist TP2212-59 to delineate the divergent roles of these receptor subtypes in relapse-like behavior. AP-202's lack of effect on nicotine-primed reinstatement of alcohol seeking, in contrast to TP2212-59's robust blockade [1], provides a clear experimental framework for assigning specific behavioral outcomes to each receptor subtype.

Time-Locked Behavioral Pharmacology Studies Requiring Rapid Onset/Offset

Leverage AP-202's rapid pharmacokinetic profile (Tₘₐₓ < 10 min, t₁/₂ < 1 h in rats) [2] for experiments requiring precise temporal control over drug exposure. This property is advantageous for within-subject designs, microdialysis studies, and operant sessions where prolonged drug effects could confound interpretation. Dosing should be scheduled to align with the compound's short half-life to avoid carry-over.

Pure α4β2 Antagonism Studies Requiring Absence of Partial Agonist Activity

Select AP-202 over varenicline or cytisine for studies requiring unequivocal blockade of α4β2 nAChRs without confounding partial agonism. The compound's complete lack of intrinsic agonist activity [2] ensures that observed effects are solely attributable to receptor antagonism, avoiding the mixed agonist/antagonist pharmacology that complicates interpretation with partial agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-202

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.